molecular formula C17H19NO4S B2689311 N-(2H-1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 690962-09-5

N-(2H-1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide

Cat. No.: B2689311
CAS No.: 690962-09-5
M. Wt: 333.4
InChI Key: FXPVZPOVGNKJBR-UHFFFAOYSA-N
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Description

The compound “N-(2H-1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a benzodioxole group, which is a type of aromatic ether, and a tetramethylbenzene group, which is a type of aromatic hydrocarbon. The presence of these groups could influence the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group could make the compound polar and potentially soluble in water .

Scientific Research Applications

Mild Bromination of Aromatic Compounds

Research demonstrates the use of related sulfonamide compounds as efficient reagents for the bromination of unreactive arenes under mild conditions, offering a significant method for the selective modification of complex molecules in organic synthesis (Ghorbani‐Vaghei et al., 2012).

Synthesis of Phthalazine-Triones

Another application involves the use of N-halosulfonamides as catalysts for the synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones, highlighting their role in facilitating efficient and solvent-free synthesis methods (Ghorbani‐Vaghei et al., 2011).

Antibacterial and Lipoxygenase Inhibition

Sulfonamides incorporating the benzodioxin ring have shown potential as antibacterial agents and lipoxygenase inhibitors. This indicates their possible therapeutic application for inflammatory ailments (Abbasi et al., 2017).

Carbonic Anhydrase Inhibition

A study on benzene- and tetrafluorobenzenesulfonamide derivatives, obtained via click chemistry, revealed their inhibitory activity against carbonic anhydrase isoforms. This suggests their potential in developing treatments for conditions associated with aberrant enzyme activity (Pala et al., 2014).

Synthesis of Sulfa Drugs

Sulfonamides are recognized for their biological activity, serving as antimicrobials, antidiabetics, anticancer agents, and diuretics. Their synthesis and evaluation underscore the class's importance in pharmaceuticals (Rehman et al., 2019).

Enzyme Inhibitory Potential

Research focusing on sulfonamides with benzodioxane and acetamide moieties explored their enzyme inhibitory potential, highlighting their significance in designing inhibitors for therapeutic applications (Abbasi et al., 2019).

Mechanism of Action

While the mechanism of action for this specific compound is unknown, many sulfonamides act as inhibitors of bacterial enzymes, which makes them effective antibiotics .

Future Directions

The compound could potentially be studied for its antibacterial properties, given the known activity of many sulfonamides. Additionally, the compound’s structure suggests it could have interesting chemical properties that could be explored .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-10-7-11(2)13(4)17(12(10)3)23(19,20)18-14-5-6-15-16(8-14)22-9-21-15/h5-8,18H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPVZPOVGNKJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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